5-(4-Bromophenyl)-2-chloropyrimidine
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Overview
Description
5-(4-Bromophenyl)-2-chloropyrimidine is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of bromine and chlorine substituents on the pyrimidine ring enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-chloropyrimidine typically involves the reaction of 4-bromobenzaldehyde with 2-chloropyrimidine under specific conditions. One common method involves the use of a base such as sodium methoxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and reagents is carefully considered to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids to form novel pyrimidine analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate in solvents like dioxane are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically aryl or heteroaryl-substituted pyrimidines with potential biological activities.
Scientific Research Applications
5-(4-Bromophenyl)-2-chloropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substituents enhance its ability to bind to biological targets, potentially inhibiting key enzymes or receptors involved in disease processes. Molecular docking studies have shown that derivatives of this compound can effectively bind to receptors, suggesting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-4,6-dichloropyrimidine: Similar in structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a different heterocyclic ring (isoxazole) and exhibits distinct chemical and biological properties.
Uniqueness
5-(4-Bromophenyl)-2-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of bromine and chlorine substituents makes it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
CAS No. |
27794-00-9 |
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Molecular Formula |
C10H6BrClN2 |
Molecular Weight |
269.52 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C10H6BrClN2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H |
InChI Key |
HUZUIPCKZHNORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)Br |
Origin of Product |
United States |
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